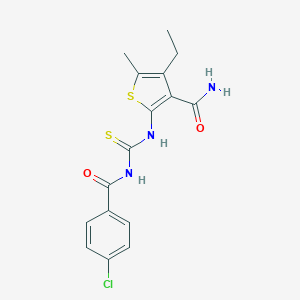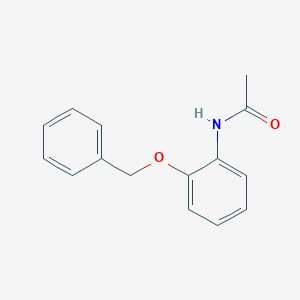
PI-273
Overview
Description
PI-273 is a small-molecule inhibitor specifically targeting phosphatidylinositol 4-kinase type II alpha (PI4KIIα). This compound is notable for its ability to inhibit the growth of breast cancer cells by blocking the cell cycle and inducing apoptosis . This compound is the first reversible and specific inhibitor of PI4KIIα, with an inhibitory concentration (IC50) of 0.47 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PI-273 involves a series of chemical reactions starting from commercially available precursors. The key steps include the formation of a thioureido linkage and the introduction of a chlorobenzoyl group. The synthetic route typically involves:
Formation of the thioureido linkage: This step involves the reaction of an amine with an isothiocyanate to form a thiourea derivative.
Introduction of the chlorobenzoyl group: This step involves the acylation of the thiourea derivative with 4-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: PI-273 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thioureido and chlorobenzoyl moieties.
Common Reagents and Conditions:
Substitution reactions: These reactions typically involve nucleophiles such as amines or thiols reacting with the chlorobenzoyl group under basic conditions.
Oxidation and reduction reactions: While not common for this compound, these reactions could involve the thioureido group under specific conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents used. For example, substitution with an amine would yield a new thiourea derivative, while oxidation could potentially modify the thioureido group .
Scientific Research Applications
PI-273 has several significant applications in scientific research:
Cancer Research: this compound is used to study the role of PI4KIIα in cancer cell proliferation and apoptosis. .
Cell Cycle Studies: By blocking the cell cycle at the G2-M phase, this compound helps researchers understand the mechanisms of cell cycle regulation and the potential for therapeutic intervention.
Signal Transduction: this compound is used to investigate the signaling pathways involving phosphatidylinositol and its derivatives, which are crucial for various cellular processes.
Mechanism of Action
PI-273 exerts its effects by specifically inhibiting PI4KIIα, a kinase involved in the production of phosphatidylinositol 4-phosphate (PI4P). This inhibition leads to a reduction in PI4P levels, which in turn affects downstream signaling pathways such as the AKT pathway. The blockade of PI4KIIα activity results in cell cycle arrest at the G2-M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
PI-103: Another inhibitor targeting phosphatidylinositol kinases but with a broader specificity.
Wortmannin: A well-known inhibitor of phosphatidylinositol 3-kinase (PI3K), which also affects related pathways.
LY294002: A synthetic inhibitor of PI3K, used in various research studies.
Uniqueness of PI-273: this compound is unique due to its high specificity for PI4KIIα and its reversible, substrate-competitive inhibition mechanism. Unlike other inhibitors that target the ATP binding site, this compound competes with the substrate phosphatidylinositol, providing a distinct mode of action .
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-3-11-8(2)24-15(12(11)13(18)21)20-16(23)19-14(22)9-4-6-10(17)7-5-9/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIERMBQDBLFAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid](/img/structure/B354945.png)
![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)
![2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354954.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)
![N-{3-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B355018.png)
![2-fluoro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B355020.png)
![4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid](/img/structure/B355023.png)
![3-{[(4-Methylphenoxy)acetyl]amino}benzamide](/img/structure/B355029.png)

![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B355155.png)
![N-{2-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B355158.png)
![N-[4-(aminocarbonyl)phenyl]-3-isobutoxybenzamide](/img/structure/B355160.png)
![N-cyclohexyl-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B355168.png)
